2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide
Overview
Description
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Tetrazole Ring Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile under acidic conditions.
Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled with a 4-methoxybenzylamine derivative through an acylation reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening.
Substitution: The benzodioxole and methoxybenzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
Oxidation: Oxidized derivatives of the methoxybenzyl group.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Medicine
Pharmaceuticals: Explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and tetrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide
- 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-chlorobenzyl)acetamide
Uniqueness
The presence of the methoxy group in 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide distinguishes it from similar compounds, potentially altering its electronic properties and reactivity. This can lead to differences in its chemical behavior and biological activity, making it a unique candidate for specific applications.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-25-14-5-2-12(3-6-14)9-19-17(24)10-23-21-18(20-22-23)13-4-7-15-16(8-13)27-11-26-15/h2-8H,9-11H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFXEKFVMKOND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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